Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride
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Overview
Description
Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride is a chemical compound with significant potential in various scientific fields This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride typically involves the cyclization of starting materials such as cyclohexanone and ethyl cyanoacetate. The reaction proceeds through a series of steps, including the formation of an intermediate thiophene ring. The reaction conditions often involve the use of sulfur and a base to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically isolated as a fine crystalline powder, which can be further purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The compound’s ability to bind to these enzymes and disrupt their activity can lead to reduced tumor growth and increased cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfur-Containing Heterocycles:
Uniqueness
The uniqueness of Benzo[b]thiophene-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, ethyl ester hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism and its potential as a building block for advanced materials make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO2S |
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Molecular Weight |
261.77 g/mol |
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12;/h2-6,12H2,1H3;1H |
InChI Key |
UBPJDNMIDRWNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N.Cl |
Origin of Product |
United States |
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